2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline 2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 951611-81-7
VCID: VC5824880
InChI: InChI=1S/C18H15ClN4O/c19-15-6-3-7-16(10-15)23-12-17(20-21-23)18(24)22-9-8-13-4-1-2-5-14(13)11-22/h1-7,10,12H,8-9,11H2
SMILES: C1CN(CC2=CC=CC=C21)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
Molecular Formula: C18H15ClN4O
Molecular Weight: 338.8

2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline

CAS No.: 951611-81-7

Cat. No.: VC5824880

Molecular Formula: C18H15ClN4O

Molecular Weight: 338.8

* For research use only. Not for human or veterinary use.

2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline - 951611-81-7

Specification

CAS No. 951611-81-7
Molecular Formula C18H15ClN4O
Molecular Weight 338.8
IUPAC Name [1-(3-chlorophenyl)triazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Standard InChI InChI=1S/C18H15ClN4O/c19-15-6-3-7-16(10-15)23-12-17(20-21-23)18(24)22-9-8-13-4-1-2-5-14(13)11-22/h1-7,10,12H,8-9,11H2
Standard InChI Key AJUCZYRNLSXFKJ-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1,2,3-triazole ring substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a carbonyl moiety. This carbonyl bridges the triazole to the nitrogen atom of the 1,2,3,4-tetrahydroisoquinoline core. Key structural attributes include:

  • Molecular Formula: C18H15ClN4O2\text{C}_{18}\text{H}_{15}\text{ClN}_4\text{O}_2

  • Molecular Weight: 362.79 g/mol

  • Key Functional Groups:

    • 1,2,3-Triazole (aromatic heterocycle with three nitrogen atoms)

    • 3-Chlorophenyl (electron-withdrawing substituent influencing electronic distribution)

    • Tetrahydroisoquinoline (partially saturated isoquinoline with conformational flexibility)

The 3-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the tetrahydroisoquinoline moiety contributes to π-π stacking interactions with biological targets .

Synthetic Strategies

Triazole Formation via Click Chemistry

The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For this compound:

  • Azide Precursor: 3-Chlorophenyl azide, synthesized from 3-chloroaniline through diazotization and azide displacement.

  • Alkyne Component: Propiolic acid derivatives, enabling carboxylate introduction at the triazole’s 4-position .

Reaction conditions involve Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in aqueous tert-butanol at 50–60°C, yielding 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid .

Amide Coupling to Tetrahydroisoquinoline

The carboxylic acid is activated using carbodiimides (e.g., CDI or DCC) and coupled to 1,2,3,4-tetrahydroisoquinoline:

Triazole-4-COOH+THIQCDI, DMFTarget Compound\text{Triazole-4-COOH} + \text{THIQ} \xrightarrow{\text{CDI, DMF}} \text{Target Compound}

This method, validated for analogous triazole-carboxamides, achieves yields of 60–75% .

Alternative Routes

Reductive amination approaches, as described for N-aryl-THIQ derivatives, could also be adapted. For example, palladium-catalyzed ethoxyvinylation followed by cyclization with Et₃SiH/TFA offers a pathway to functionalized THIQ cores .

Biological Activity and Mechanism

Antimicrobial Activity

Triazole-carboxamides with halogenated aryl groups demonstrate broad-spectrum antimicrobial effects. For instance, N-(4-thiocyanatophenyl) analogs inhibit bacterial growth at MIC values of 2–8 μg/mL . The 3-chlorophenyl group may enhance Gram-positive activity due to increased membrane disruption.

Physicochemical and ADME Properties

Predicted ADME Profile

Computational models (e.g., SwissADME) predict:

  • Lipophilicity: logP=3.2\log P = 3.2 (moderate, favoring oral absorption)

  • Solubility: ~25 μM in aqueous buffer (pH 7.4)

  • Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the THIQ ring .

Collision Cross Section (CCS)

Ion mobility spectrometry predicts a CCS of 144.8 Ų for the [M-H]⁻ adduct, aligning with analogs of similar size .

Comparative Analysis with Analogues

FeatureTarget CompoundAnalog 20 Analog 4a
Core StructureTriazole-THIQTriazole-benzoateTriazole-thiocyanatophenyl
Anticancer IC₅₀Not tested0.57 μM (A549)1.2 μM (MCF-7)
log P3.22.83.5
TargetHypothesized: AKR1C3Confirmed: AKR1C3Undetermined

The target compound’s chlorine substituent may enhance target affinity compared to non-halogenated analogs, as seen in QSAR studies of triazole derivatives .

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